

An In-depth Technical Guide to 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	1-((4-
Compound Name:	Fluorophenyl)carbamoyl)cycloprop
	anecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid**, a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, most notably Cabozantinib.^{[1][2][3]} This guide details the fundamental physicochemical properties, a representative synthetic protocol, and the biological context of this compound. The inclusion of cyclopropane motifs in drug design is a strategy to enhance metabolic stability and binding affinity.^{[4][5]} This molecule, featuring a cyclopropane ring and a fluorinated phenyl group, is a critical building block in the development of novel therapeutics targeting signal transduction pathways implicated in oncology.^{[6][7]}

Physicochemical Properties

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a white to off-white crystalline powder.^{[1][2][6]} Its core structure consists of a cyclopropane ring, which imparts conformational rigidity, linked to a 4-fluorophenyl carbamoyl moiety and a carboxylic acid group.^[6] The presence of the carboxylic acid group and the amide linkage facilitates hydrogen bonding, contributing to its relatively high melting point and thermal stability.^[6]

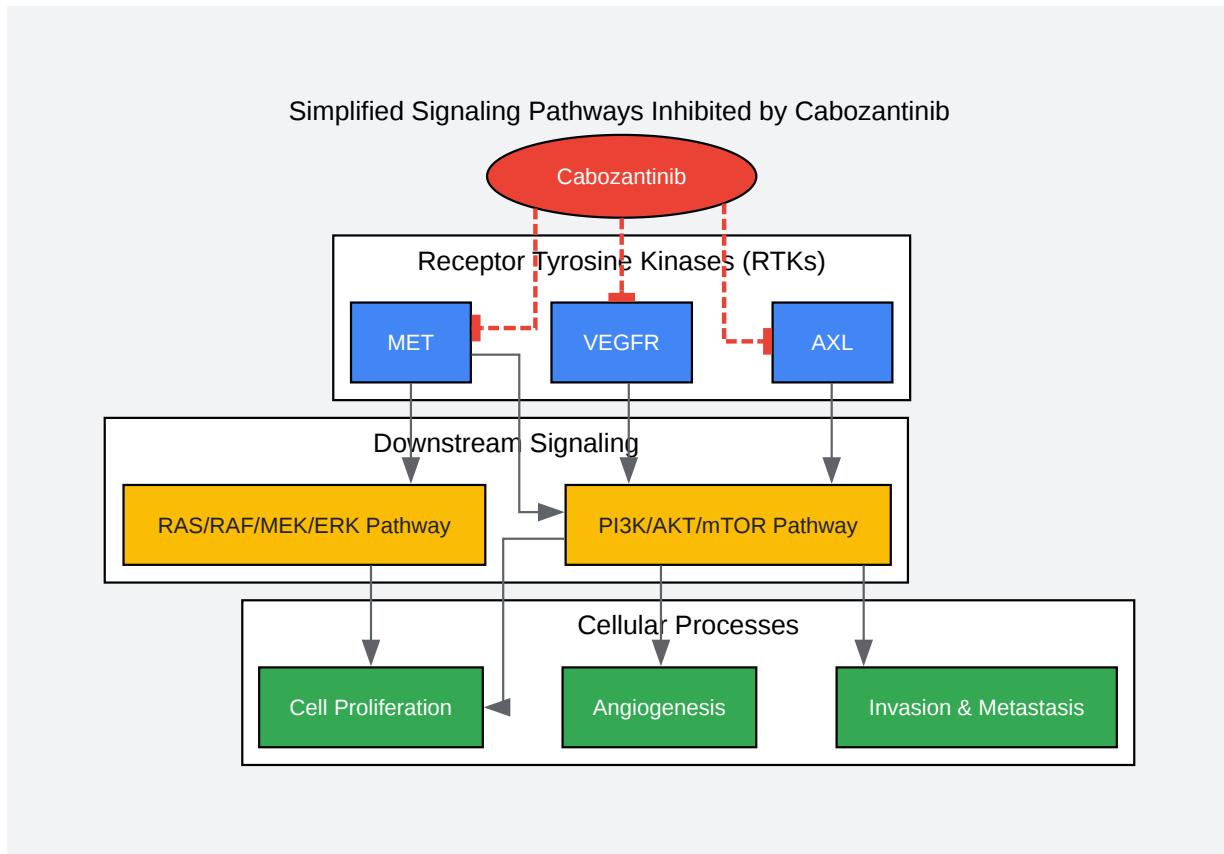
Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₀ FNO ₃	[2][6][7][8]
Molecular Weight	223.20 g/mol	[2][6][7][8][9]
Melting Point	173.0 to 177.0 °C	[2][6][7]
Boiling Point (Predicted)	475.2 ± 30.0 °C at 760 mmHg	[2][6][10]
Density (Predicted)	1.521 g/cm ³	[2][10]
pKa (Predicted)	3.48 ± 0.20	[2]
Solubility	Soluble in Methanol	[2]
Appearance	White to almost white powder/crystal	[1][2][6][7]
Storage Temperature	2 - 8 °C, Sealed in a dry environment	[2][7]
CAS Number	849217-48-7	[1][2][7][8]

Biological Context and Significance

While **1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid** is primarily recognized as a synthetic intermediate, its structural components are significant in medicinal chemistry. The cyclopropyl group can enhance potency and metabolic stability in drug molecules.[4][5] The fluorophenyl moiety is a common feature in kinase inhibitors, potentially improving pharmacokinetic properties and target selectivity.[6]

This compound is a crucial precursor for the synthesis of Cabozantinib, an inhibitor of multiple tyrosine kinases, including MET, VEGFR, and AXL.[3] These kinases are key regulators of cellular processes such as proliferation, migration, and angiogenesis, which are often dysregulated in cancer. The inhibition of these pathways is a cornerstone of targeted cancer therapy.

Below is a diagram illustrating the signaling pathways targeted by Cabozantinib, the final product derived from the title compound.



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Simplified Cabozantinib Signaling Pathway

Experimental Protocols

Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid

The following is a representative synthetic protocol adapted from publicly available literature.[\[1\]](#) [\[2\]](#)[\[8\]](#)

Materials:

- Cyclopropyl-1,1-dicarboxylic acid

- Tetrahydrofuran (THF)
- Triethylamine
- Thionyl chloride (SOCl_2)
- 4-fluoroaniline
- Ethyl acetate (EtOAc)
- 1.0 M Sodium hydroxide (NaOH) solution
- Saturated brine solution
- Sodium sulfate (Na_2SO_4)
- Heptane
- Ice-water bath

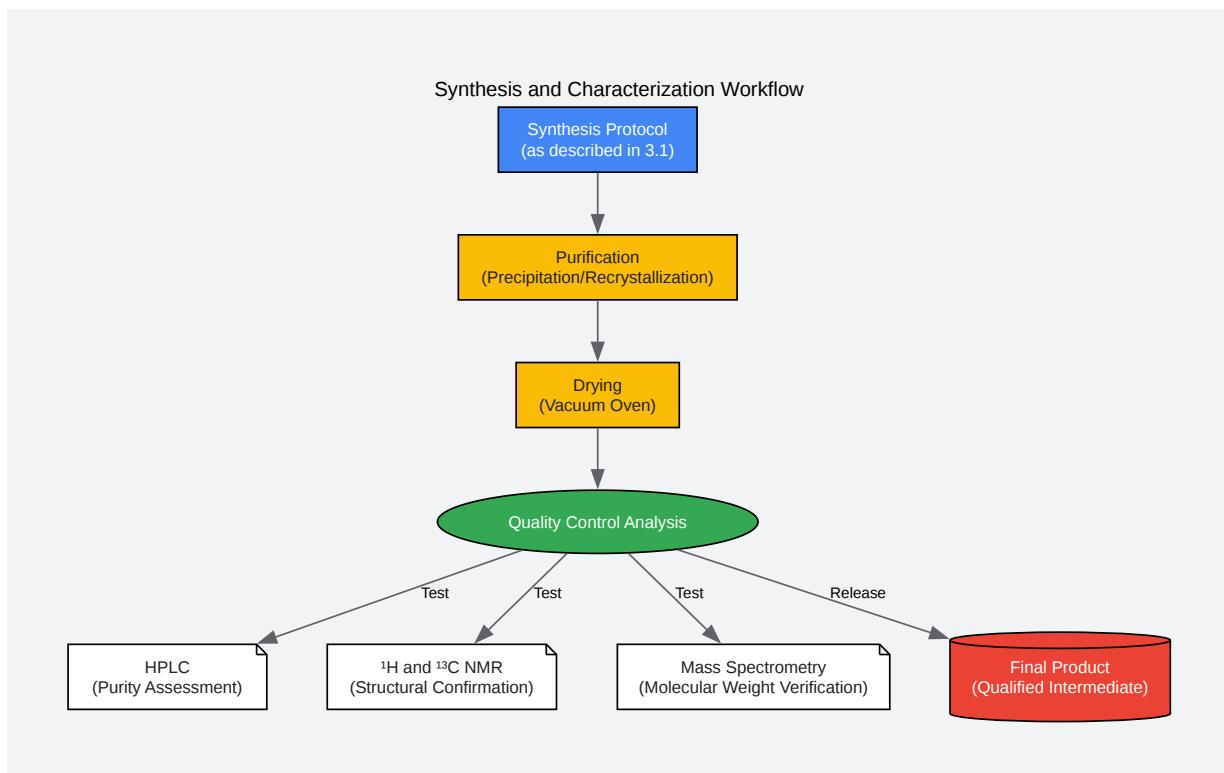
Procedure:

- Cool a solution of Cyclopropyl-1,1-dicarboxylic acid (1.0 eq) in THF in an ice-water bath.
- Add Triethylamine (1.02 eq) dropwise, maintaining the temperature below 10 °C.
- Stir the resulting solution for 30 minutes.
- Add Thionyl chloride (0.98 eq).
- Subsequently, add a solution of 4-fluoroaniline in THF dropwise, keeping the temperature below 10 °C.
- Continue stirring for 4 hours, allowing the reaction to warm to room temperature.
- Dilute the reaction mixture with EtOAc.
- Wash the organic layer sequentially with 1.0 M aqueous NaOH, water, and saturated brine.

- Dry the organic solution over Na_2SO_4 , filter, and concentrate under reduced pressure.
- Add heptane to the resulting viscous liquid to precipitate the product.
- Filter and dry the solid to yield **1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid**.

Quality Control and Characterization Workflow

A standard workflow for the synthesis and characterization of this compound is outlined below. This ensures the purity, identity, and quality of the final product, which is critical for its use in subsequent pharmaceutical manufacturing.



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Workflow for Synthesis and Quality Control

Safety Information

According to GHS hazard statements, **1-((4-**

Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is classified as an irritant.[9]

- H315: Causes skin irritation.[9]
- H319: Causes serious eye irritation.[9]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound.

Conclusion

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a well-characterized compound whose significance lies in its role as a key building block for advanced pharmaceutical agents. Its physicochemical properties are well-defined, and its synthesis is achievable through established organic chemistry methods. For researchers in drug discovery and development, this intermediate represents a critical component in the synthesis of targeted therapies, particularly in the field of oncology. Further research into derivatives of this compound could yield novel therapeutic agents with improved efficacy and safety profiles.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321237#1-4-fluorophenyl-carbamoyl-cyclopropanecarboxylic-acid-basic-properties]

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